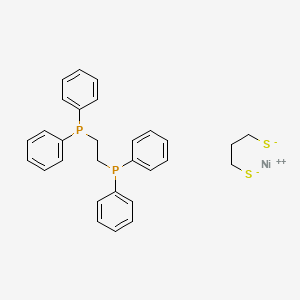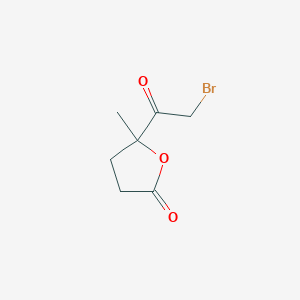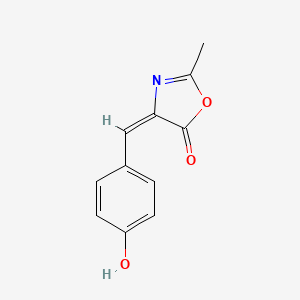
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxybenzylidene group attached to an oxazole ring, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the reaction of acetylglycine with p-hydroxybenzaldehyde. The reaction is carried out in the presence of acetic acid, which acts as a catalyst. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the oxazole ring can be reduced to form alcohols.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzylidene derivatives.
Applications De Recherche Scientifique
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex heterocyclic compounds.
Biology: Acts as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. The hydroxybenzylidene group plays a crucial role in its binding affinity and specificity. Additionally, the compound’s ability to undergo photoisomerization makes it useful in fluorescence-based applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzylidene imidazolidinone: A related compound with similar fluorescence properties.
4-Hydroxybenzylidene thiazolidinone: Exhibits similar biological activities but differs in its sulfur-containing ring structure.
Uniqueness
4-(4-Hydroxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to its oxazole ring, which imparts distinct chemical reactivity and stability. Its combination of hydroxybenzylidene and oxazole moieties makes it particularly valuable in applications requiring both fluorescence and biological activity.
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
(4E)-4-[(4-hydroxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO3/c1-7-12-10(11(14)15-7)6-8-2-4-9(13)5-3-8/h2-6,13H,1H3/b10-6+ |
Clé InChI |
PYBITUFTDGPYIE-UXBLZVDNSA-N |
SMILES isomérique |
CC1=N/C(=C/C2=CC=C(C=C2)O)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC=C(C=C2)O)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


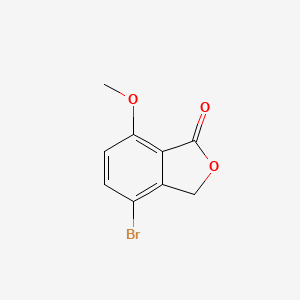

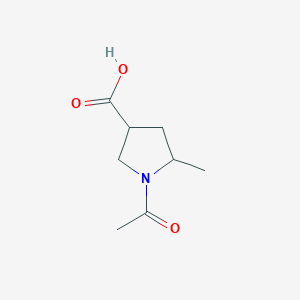

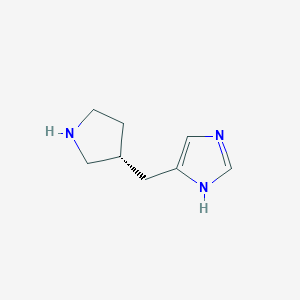
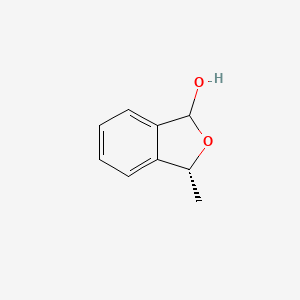
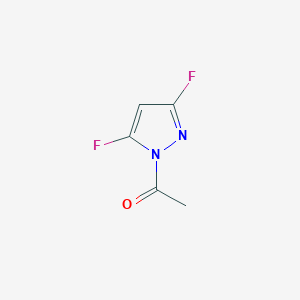
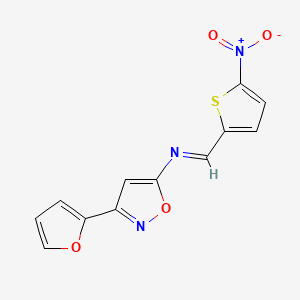
![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)


![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
